(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and an isoxazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Isoxazole Ring: The isoxazole ring is commonly synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
Coupling of the Two Rings: The final step involves coupling the piperidine and isoxazole rings, typically through a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with binding sites on proteins, while the isoxazole ring could participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylsulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(5-ethylisoxazol-3-yl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylthiazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone stands out due to the presence of both a piperidine and an isoxazole ring, which confer unique chemical reactivity and potential biological activity. The combination of these two rings in a single molecule allows for a broader range of interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23(20,21)13-7-9-18(10-8-13)16(19)14-11-15(22-17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGRVZGJXLVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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